

Initial In Vitro Efficacy of DCC-3116: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies demonstrating the efficacy of **DCC-3116**, a first-in-class, potent, and selective inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2).[1][2] **DCC-3116** is under investigation as a therapeutic agent to counteract autophagy-mediated resistance in cancer.[2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Efficacy Data

DCC-3116 has demonstrated potent inhibition of ULK1 and ULK2 kinases in both biochemical and cellular assays. Its efficacy is further highlighted by its ability to inhibit the phosphorylation of ATG13, a direct substrate of ULK1/2, and to block autophagic flux in various cancer cell lines, particularly in combination with other targeted therapies.

Table 1: Biochemical and Cellular Activity of DCC-3116



Target/Process	Assay Type	IC50 (nM)	Cell Line/System	Reference
ULK1	Enzyme Assay (1 mM ATP)	4.7	-	[4]
Cellular Assay (NanoBRET)	6	-	[4][5]	
ULK2	Enzyme Assay (1 mM ATP)	35	-	[4]
Cellular Assay (NanoBRET)	9	-	[4][5]	
Basal ATG13 Phosphorylation	ELISA	61-66	HCC827 (NSCLC)	 [5]
ELISA	234	Colo-205 (CRC)	[6]	
EGFR Inhibitor- Induced ATG13 Phosphorylation				_
Osimertinib- induced	ELISA	91	NCI-H1975 (NSCLC)	[5]
Afatinib-induced	ELISA	71	NCI-H1975 (NSCLC)	[5]
BRAF/EGFR Inhibitor-Induced ATG13 Phosphorylation				
Encorafenib + Cetuximab- induced	ELISA	80	HT-29 (CRC)	[6]
Autophagic Flux Inhibition				



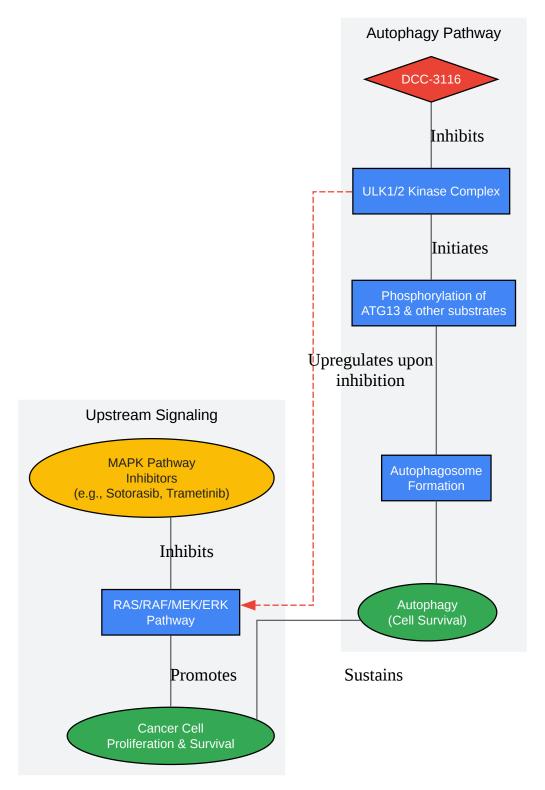
Encorafenib + Cetuximab- induced	mCherry/GFP tagged LC3	65	HT-29 (CRC)	[6]
mCherry/GFP tagged LC3	40	Colo-205 (CRC)	[6]	

Signaling Pathway and Mechanism of Action

DCC-3116 functions by inhibiting the ULK1/2 kinase complex, which plays a pivotal role in the initiation of the autophagy cascade. In many cancers, particularly those with RAS/RAF mutations, the MAPK pathway is constitutively active, promoting cell survival.[2] When MAPK pathway inhibitors are used, cancer cells can adapt by upregulating autophagy as a survival mechanism.[3][7] **DCC-3116** is designed to block this compensatory autophagy, thereby enhancing the efficacy of MAPK pathway inhibitors.[8]



DCC-3116 Mechanism of Action



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DCC-3116 inhibits ULK1/2 to block compensatory autophagy.



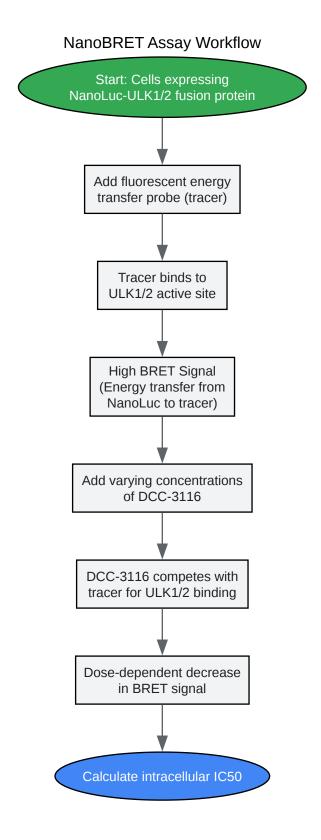
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key in vitro assays used to evaluate the efficacy of **DCC-3116**.

ULK1/2 Kinase Inhibition Assays

- 1. Biochemical Enzyme Assay:
- Objective: To determine the direct inhibitory activity of DCC-3116 on ULK1 and ULK2 kinase activity.
- Methodology: Standard in vitro kinase assays were performed using recombinant ULK1 or ULK2 enzymes. The assays were conducted at cellular ATP concentrations (1 mM) with a peptide substrate.[7] The amount of phosphorylated substrate was quantified to determine the IC50 values.
- 2. Cellular NanoBRET™ Target Engagement Assay:
- Objective: To measure the binding affinity and target engagement of DCC-3116 to ULK1 and ULK2 within living cells.
- Methodology: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET).
 Cells are engineered to express ULK1 or ULK2 fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase active site is added. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. The displacement of the tracer by DCC-3116 leads to a loss of BRET signal, allowing for the quantification of intracellular IC50 values.[4][5]





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Workflow for the NanoBRET cellular target engagement assay.



Cellular Autophagy Assays

- 1. Phospho-ATG13 ELISA:
- Objective: To quantify the inhibition of ULK1/2 kinase activity in cells by measuring the phosphorylation of its direct substrate, ATG13.[6][7]
- Methodology: Cancer cell lines (e.g., NSCLC lines NCI-H1975, HCC827; CRC lines HT-29, Colo-205) were treated with DCC-3116, often in combination with other inhibitors (e.g., osimertinib, afatinib, encorafenib + cetuximab).[5][6] Following treatment, cell lysates were prepared, and an enzyme-linked immunosorbent assay (ELISA) was used to specifically measure the levels of phosphorylated ATG13 (pATG13). A decrease in pATG13 levels indicates inhibition of ULK1/2 activity.
- 2. Autophagic Flux Assay (mCherry-EGFP-LC3):
- Objective: To measure the overall process of autophagy, from autophagosome formation to lysosomal degradation.
- Methodology: Cells are transfected with a plasmid expressing LC3 protein fused to both a pH-sensitive green fluorescent protein (EGFP) and a pH-stable red fluorescent protein (mCherry).[6] In the early stages of autophagy, LC3 is recruited to autophagosomes, which appear as yellow puncta (co-localization of green and red signals). When autophagosomes fuse with acidic lysosomes to form autolysosomes, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta. An increase in red puncta relative to yellow indicates active autophagic flux. DCC-3116's inhibitory effect is measured by a reduction in both yellow and red puncta.[6][9]
- 3. Cyto-ID® Autophagy Detection Assay:
- Objective: To measure the formation of autophagosomes.
- Methodology: This assay utilizes a proprietary fluorescent dye that specifically labels
 autophagic vacuoles.[5][7] Cells are treated with DCC-3116 and then stained with the CytoID® dye. The fluorescence intensity is measured by flow cytometry or fluorescence
 microscopy. A decrease in fluorescence intensity indicates an inhibition of autophagosome
 formation.



Cell Proliferation and Synergy Assays

- Objective: To assess the anti-proliferative effects of **DCC-3116**, alone and in combination with other inhibitors, and to determine if the combination is synergistic.
- Methodology: Cancer cell lines, such as KRAS G12C-mutated NSCLC cells (NCI-H2122, Calu-1), are treated with varying concentrations of DCC-3116 and a partner drug (e.g., sotorasib) for a set period (e.g., 72 hours).[9] Cell viability is then assessed using a standard method like the CellTiter-Glo® luminescent cell viability assay. The results are analyzed to determine if the combination of drugs has a greater effect than the sum of their individual effects, indicating synergy.[9]

Summary of Findings

The initial in vitro studies of **DCC-3116** provide compelling evidence of its potency and selectivity as a ULK1/2 inhibitor. The compound effectively blocks the initiation of autophagy in cancer cells, as demonstrated by the inhibition of ATG13 phosphorylation and the reduction of autophagic flux.[5][6] Importantly, **DCC-3116** shows synergistic anti-proliferative effects when combined with inhibitors of key oncogenic signaling pathways, such as the MAPK and EGFR pathways.[5][9] These findings establish a strong preclinical rationale for the clinical development of **DCC-3116** as a combination therapy to overcome autophagy-mediated drug resistance in cancer.[5][6]

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